(2S)-2-(pyrrolidin-1-yl)butanamide
Description
Overview of the Pyrrolidinone Scaffold in Organic Synthesis
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govnih.gov This heterocyclic system is noted for its metabolic stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. frontiersin.org The pyrrolidinone core can be synthesized through various strategies, including the cyclization of γ-amino acids and their derivatives, as well as multi-component reactions that allow for the introduction of diverse substituents. researchgate.net The versatility of the pyrrolidinone scaffold allows chemists to systematically modify its structure to explore structure-activity relationships (SAR) and optimize the properties of lead compounds. frontiersin.orgnih.gov
The synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides, which are closely related to the butanamide series, can be achieved through the reaction of γ-aminobutyric acid potassium salts with chloroacetamide, followed by thermal cyclization. researchgate.net This method provides a convenient route to these valuable chemical entities.
Stereochemical Significance of the (2S)-Configuration in Butanamide Derivatives
Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds. nih.gov In the case of pyrrolidinone butanamide derivatives, the configuration at the C2 position of the butanamide side chain is of paramount importance. Research has consistently shown that the (2S)-configuration is essential for the desired biological activity in many of these compounds. nih.gov
A prime example of this stereochemical importance is the antiepileptic drug Levetiracetam (B1674943), which is chemically named (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide. nih.gov Its (R)-enantiomer is devoid of the same pharmacological activity, highlighting the critical nature of the (S)-configuration for its interaction with its specific binding site in the brain. nih.gov This strict stereochemical requirement underscores the principle that enantiomers can have vastly different biological effects and should be considered as distinct chemical entities. nih.gov The three-dimensional arrangement of the ethyl group and the amide function, dictated by the (2S)-center, is crucial for the precise molecular interactions that lead to its therapeutic effect. nih.govnih.gov
The determination of the absolute configuration of these chiral centers is a critical aspect of their chemical characterization and can be achieved through various analytical techniques, including circular dichroism. mdpi.com
Current Academic Research Trajectories for Related Chemical Entities
The discovery of the unique mechanism of action of Levetiracetam has spurred significant research into related chemical entities. nih.govacs.org Current research trajectories are largely focused on the discovery and development of new pyrrolidinone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
One major area of investigation involves the systematic modification of the pyrrolidinone scaffold. nih.gov For instance, the introduction of small hydrophobic groups at the 4-position of the pyrrolidinone ring has been shown to improve both in vitro affinity for the target binding site and in vivo potency. nih.gov This line of inquiry led to the development of Brivaracetam (B1667798), a 4-propyl substituted analogue of Levetiracetam, which exhibits significantly higher potency. nih.govacs.org
Another avenue of research explores the synthesis and evaluation of bioisosteric replacements for the carboxamide moiety, aiming to modulate the compound's physicochemical properties, such as solubility and membrane permeability. nih.gov Furthermore, there is ongoing interest in the synthesis of novel polysubstituted pyrrolidines to explore their potential in other therapeutic areas beyond epilepsy, including as antidiabetic and antimicrobial agents. frontiersin.org The development of efficient and stereoselective synthetic methods to access these complex pyrrolidine (B122466) structures remains a key focus for organic chemists in academia and industry. mdpi.com
Below is a table summarizing key properties of two prominent chiral pyrrolidinone butanamides, Levetiracetam and Brivaracetam, which are close structural analogues of (2S)-2-(pyrrolidin-1-yl)butanamide.
| Property | Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide) | Brivaracetam ((2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide) |
| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanamide | (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide |
| Molecular Formula | C8H14N2O2 | C11H20N2O2 |
| Molecular Weight | 170.21 g/mol | 212.29 g/mol |
| CAS Number | 102767-28-2 | 357336-20-0 |
| Stereochemistry | (S)-configuration at the butanamide alpha-carbon | (2S, 4R)-configuration |
| Key Research Finding | Demonstrates high affinity for a specific binding site in the brain, with the (S)-enantiomer being the active form. nih.gov | Approximately 10 times more potent than Levetiracetam as an antiseizure agent in preclinical models. nih.gov |
Note: The data in this table is compiled from various scientific sources and databases. researchgate.netepa.govsimsonpharma.com
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-pyrrolidin-1-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-7(8(9)11)10-5-3-4-6-10/h7H,2-6H2,1H3,(H2,9,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOSEHWNUDEBQL-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187326-21-1 | |
| Record name | (2S)-2-(pyrrolidin-1-yl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2s 2 Pyrrolidin 1 Yl Butanamide and Analogues
Enantioselective Synthetic Routes
The selective synthesis of the desired (S)-enantiomer of 2-(pyrrolidin-1-yl)butanamide (B15199294) is paramount for its biological activity. Several approaches have been developed to achieve high enantiomeric purity.
Chiral Pool Approaches (e.g., from L-methionine, L-amino acids)
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com L-amino acids, such as L-proline and L-methionine, are particularly valuable in this context due to their inherent chirality. mdpi.combeilstein-journals.org
One strategy involves the use of L-proline, which can be converted in a few steps to key intermediates. mdpi.com For instance, L-proline can be used to prepare (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key building block for various compounds. beilstein-journals.org This method avoids complex protection and deprotection steps, making it a more practical route. beilstein-journals.org
Another approach starts from L-homoserine, which can be synthesized from L-methionine. The process involves reacting L-homoserine with 4-chlorobutyryl chloride and methanesulfonyl chloride under alkaline conditions. e3s-conferences.org Subsequent ammonification and cyclization lead to the desired pyrrolidinone ring structure. e3s-conferences.org However, this method can suffer from side reactions, making product isolation challenging and resulting in lower yields. e3s-conferences.org
A different route begins with (S)-2-bromobutyric acid, which can be reacted with 2-pyrrolidinone (B116388) to form (2-oxopyrrolidin-1-yl)acetic acid. e3s-conferences.org This intermediate can then be converted to the final product through esterification and ammonolysis. e3s-conferences.org
| Starting Material | Key Intermediates | Advantages | Disadvantages |
| L-proline | (S)-1-(2-chloroacetyl)pyrrolidin-2-carbonitrile | Practical, avoids protection/deprotection | |
| L-methionine | L-homoserine | Utilizes a readily available amino acid | Side reactions, low yield |
| (S)-2-bromobutyric acid | (2-oxopyrrolidin-1-yl)acetic acid | Requires control of low temperatures |
Asymmetric Catalysis in Pyrrolidinone Ring Formation
Asymmetric catalysis offers a powerful tool for establishing the stereochemistry of the pyrrolidinone ring. This can be achieved through various catalytic methods, including those that create the chiral center during the ring-forming step. For instance, metal carbenoid chemistry can be employed to convert δ-amino β-ketoesters into 5-substituted 3-oxo prolines, which are precursors to substituted pyrrolidines. nih.gov
Another approach involves the use of chiral organocatalysts. Tripeptides, such as H-D-Pro-Pro-Glu-NH2, have been shown to be highly effective in promoting asymmetric conjugate additions, which can be a key step in the synthesis of pyrrolidine (B122466) derivatives. nih.gov The conformation of the peptide catalyst plays a crucial role in determining the stereoselectivity of the reaction. nih.gov
Biocatalytic Transformations and Chemoenzymatic Syntheses
Biocatalysis has emerged as a sustainable and highly selective method for synthesizing chiral compounds. rug.nl Enzymes like lipases and nitrile hydratases are particularly useful in the synthesis of (2S)-2-(pyrrolidin-1-yl)butanamide and its analogues. unesp.brmdpi.com
Lipase-Catalyzed Reactions: Lipases are widely used for the kinetic resolution of racemic mixtures. mdpi.com For example, the chemoenzymatic synthesis of a chiral fragment can be achieved by the kinetic resolution of a racemic alcohol via acetylation, catalyzed by a lipase (B570770) such as Candida antarctica lipase A (CAL-A). mdpi.com
Immobilized Penicillin G Acylase: Penicillin G acylase (PGA) is another important industrial biocatalyst. researchgate.netnih.gov Immobilization of PGA on various supports can enhance its stability and reusability, making it more suitable for industrial applications. researchgate.netnih.govnih.govplos.orgmdpi.com Immobilized PGA can be used in the synthesis of β-lactam antibiotics and other pharmaceutical intermediates. researchgate.netnih.gov The optimal pH and temperature for immobilized PGA can be shifted compared to the free enzyme, and its stability against pH and temperature changes is often improved. nih.govplos.org
| Enzyme | Reaction Type | Substrate | Key Advantages |
| Lipase (e.g., CAL-A) | Kinetic Resolution (Acetylation) | Racemic alcohols | High enantioselectivity |
| Penicillin G Acylase (Immobilized) | Hydrolysis/Synthesis | Penicillin G, other amides | Enhanced stability and reusability |
| Nitrile Hydratase | Kinetic Resolution (Hydration) | Racemic 2-pyrrolidinonylnitrile | High enantiomeric excess, commercial viability |
Convergent and Linear Synthesis Strategies
Multi-step Synthetic Pathways
The synthesis of complex molecules like this compound often requires multiple steps. e3s-conferences.orgnih.govrsc.org
| Synthesis Type | Description | Advantages | Disadvantages |
| Linear | Step-by-step sequential construction. youtube.com | Simpler for less complex structures. fiveable.me | Inefficient for complex molecules, low overall yield. youtube.comnih.gov |
| Convergent | Independent synthesis of fragments followed by assembly. fiveable.meyoutube.com | More efficient for complex molecules, higher overall yield, allows for parallel synthesis. fiveable.menih.gov | Can be more complex to plan. |
Novel Cyclization Reactions for Pyrrolidinone Ring Construction
The formation of the pyrrolidinone ring is a critical step in the synthesis of this compound. Novel cyclization reactions are continuously being developed to improve efficiency and stereoselectivity.
One such method involves a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization of N-allyl oxazolidines to construct the pyrrolidine ring. nih.gov Another innovative approach is the one-pot dehydration/sigmatropic rearrangement of (R,E)-hept-4-en-3-ol carbamate (B1207046) to an allylamine (B125299) derivative, which serves as an advanced precursor. rsc.org Furthermore, a sustainable synthesis has been developed that utilizes an enzymatic dynamic kinetic resolution followed by a ruthenium-catalyzed ex-cell anodic oxidation. rsc.org
Derivatization of Pyrrolidinone Intermediates
A common strategy in the synthesis of this compound and its analogues involves the derivatization of pyrrolidinone intermediates. This approach often introduces a pre-formed pyrrolidine ring into the molecule, which can already possess the desired stereochemistry. nih.gov
One method starts with the reaction of (S)-2-aminobutyric acid with thionyl chloride to form an acyl chloride. This is followed by reactions that ultimately lead to the desired product. This pathway can achieve a total yield of approximately 40% and is considered a primary method for industrial production due to its operational simplicity and lack of need for expensive catalysts or harsh conditions. e3s-conferences.org Another approach involves the reaction of (S)-2-bromobutyric acid with 2-pyrrolidinone, followed by esterification and ammonolysis. e3s-conferences.org However, this method requires stringent low-temperature conditions. e3s-conferences.org
The synthesis of various N-substituted pyrrolidin-2-ones has been explored as analogues. For instance, starting from 4-(4-chlorophenyl)-pyrrolidin-2-one, new cyclic analogues have been prepared. researchgate.net Furthermore, the reaction of chloroacetamide with γ-aminobutyric acid potassium salts provides a route to substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which can be thermally cyclized to yield 2-(2-oxopyrrolidin-1-yl)acetamides. researchgate.net
A different synthetic route involves the reduction of N-alkyl-3-sulfonylglutarimides to yield hydroxypiperidinones, which are then dehydrated to pyridin-2-ones. researchgate.net Additionally, a one-pot synthesis can be achieved through the condensation of γ-butyrolactone and (S)-aminobutanol. tandfonline.com The resulting alcohol intermediate is then oxidized to the corresponding carboxylic acid. tandfonline.com
| Starting Material | Key Reagents/Conditions | Intermediate(s) | Final Product | Ref |
| (S)-2-aminobutyric acid | Thionyl chloride | Acyl chloride | This compound | e3s-conferences.org |
| (S)-2-bromobutyric acid | 2-pyrrolidinone, low temperature | (2-Oxopyrrolidin-1-yl)acetic acid | This compound | e3s-conferences.org |
| 4-(4-chlorophenyl)-pyrrolidin-2-one | - | - | N-substituted pyrrolidin-2-one analogues | researchgate.net |
| Chloroacetamide | γ-Aminobutyric acid potassium salts, thermal cyclization | 4-[(2-amino-2-oxoethyl)amino]butanoic acids | 2-(2-oxopyrrolidin-1-yl)acetamides | researchgate.net |
| γ-butyrolactone | (S)-aminobutanol, solvent-free condensation | (S)-N-(1-hydroxybutan-2-yl)pyrrolidin-2-one | This compound | tandfonline.com |
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound is a major focus of current research, aiming to reduce the environmental impact and improve the sustainability of the manufacturing process. tandfonline.com
Atom economy is a key metric in green chemistry, and efforts have been made to design synthetic routes that maximize the incorporation of starting materials into the final product. rsc.org Traditional syntheses often suffer from low atom economy due to the use of protecting groups and the generation of stoichiometric byproducts. tandfonline.com
For example, a more atom-economical approach involves the solvent-free condensation of γ-butyrolactone and (S)-aminobutanol, which avoids the need for protection and deprotection steps and eliminates salt waste. tandfonline.com Another strategy focuses on the direct N-allylation of methyl 4-aminobutanoate, followed by cyclization, offering a more direct route to a key pyrrolidine intermediate. thieme-connect.de The use of catalytic reactions is fundamental to improving atom economy by minimizing waste. numberanalytics.com
The choice of solvent plays a critical role in the environmental impact of a chemical process. Research has explored the use of alternative solvents to replace hazardous ones like chlorinated hydrocarbons. rsc.org
While specific examples for this compound synthesis using supercritical fluids are not prominent in the provided data, the use of water as both a reagent and solvent in biocatalytic steps is a significant green improvement. rsc.org The use of ionic liquids has been investigated in the synthesis of analogues, for instance, in the preparation of 1-butyl-3-methylimidazolium chloride (BMIM.Cl). redalyc.org Solvents like acetonitrile (B52724) and methyl tert-butyl ether have been employed in one-step condensation reactions. google.com The optimization of solvent conditions is a key strategy for improving reaction efficiency. numberanalytics.com
Catalyst development is at the forefront of creating sustainable synthetic routes. Both metal-based catalysts and biocatalysts have been successfully employed.
Palladium on carbon (Pd/C) has been used for the hydrogenation of imine functional groups in the synthesis of diversely substituted (pyrrolidin-2-yl)phosphonates. nih.gov Ruthenium-catalyzed oxidation has also been a key step in some synthetic pathways. tandfonline.comresearchgate.net Specifically, a ligand-free ruthenium-catalyzed oxidation at low catalyst loading has been developed. rsc.orgelsevierpure.com Rhodium and cobalt catalysts have also been explored for enantioselective hydrogenation. rsc.org
Biocatalysis offers a highly sustainable alternative. tandfonline.com Nitrile hydratases (NHase), particularly from Comamonas testosteroni, have been used for the dynamic kinetic resolution of racemic nitriles to produce the desired (S)-enantiomer of the amide precursor. rsc.orgrsc.orgelsevierpure.com This enzymatic process is highly selective and operates in water under ambient conditions, making it exceptionally atom-economic and environmentally friendly. rsc.org
| Catalyst Type | Reaction | Key Features | Ref |
| Pd/C | Hydrogenation | Used for reduction of imine groups. | nih.gov |
| Ruthenium | Oxidation | Ligand-free, low catalyst loading. | researchgate.netrsc.orgelsevierpure.com |
| Rhodium/Cobalt | Enantioselective Hydrogenation | Used for asymmetric synthesis. | rsc.org |
| Nitrile Hydratase (Biocatalyst) | Dynamic Kinetic Resolution | High (S)-selectivity, operates in water. | rsc.orgrsc.orgelsevierpure.com |
A notable example is a synthesis that avoids protection and deprotection steps altogether through a solvent-free condensation followed by a metal-catalyzed oxidation and amidation. tandfonline.com This streamlined approach is a significant improvement over earlier methods that required, for example, benzoyl protection of (S)-aminobutyric acid. tandfonline.com By designing more direct routes, such as the one-pot dehydration/sigmatropic rearrangement of an alcohol carbamate, the number of synthetic operations can be significantly reduced. rsc.org
Process Optimization for Scalable Synthesis
Optimizing reaction conditions is crucial for transitioning a synthetic route from the laboratory to an industrial scale. This involves fine-tuning parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and purity while ensuring safety and cost-effectiveness. numberanalytics.com
One study focused on optimizing the final amidation step, using methane (B114726) sulfonyl chloride as an activating agent in a one-pot reaction to achieve a yield of about 92%, demonstrating a process suitable for mass production. ecust.edu.cn The use of substoichiometric amounts of an activating agent in an alcoholic solvent during the reaction of (-)-(S)-alpha-ethyl-2-oxo-1-pyrrolidine acetic acid has been shown to improve the quality of the crude product, thereby reducing the number of required recrystallization steps. google.com Furthermore, electrochemical flow processes have been developed for the oxidation step, which allows for high throughput and retention of enantiomeric purity on a large scale. researchgate.net Careful control of pH and temperature during various stages, such as crystallization, is also vital for obtaining a high-purity product. google.com
Advanced Spectroscopic and Crystallographic Elucidation of Molecular and Crystal Structures
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.
The molecular structure of Levetiracetam (B1674943) contains a single chiral center at the α-carbon of the butanamide side chain. mdpi.com The specific spatial arrangement, or stereochemistry, of this center is crucial. It is administered as the pure (S)-enantiomer, which is solely responsible for its therapeutic activity. jrespharm.com Studies have confirmed that the (S)-isomer is significantly more potent than its (R)-isomer counterpart, underscoring the importance of its stereospecific binding to a protein target. mdpi.com
Theoretical calculations using time-dependent density functional theory (TDDFT) to predict the electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) have been employed to investigate the absolute configuration. nih.gov By comparing the predicted spectra with experimentally measured data for Levetiracetam, researchers have unambiguously confirmed that the chiral carbon atom possesses the S configuration. nih.gov
The conformation of the Levetiracetam molecule, particularly the puckering of the five-membered pyrrolidinone ring and the orientation of the butanamide side chain, has been a subject of detailed investigation. Computational studies have explored the conformational landscape in both the gas phase and in solution. researchgate.net These analyses revealed that the conformational preferences, especially concerning the relative orientation of the butanamide group, differ significantly between the gas phase and solution due to solvent interactions. researchgate.netbohrium.com Some research suggests that in its bioactive conformation, the molecule may form intramolecular hydrogen bonds between the 2-oxopyrrolidine and the carboxamide group. nih.gov
In the solid state, Levetiracetam molecules are held together by a network of intermolecular interactions. Hydrogen bonds are the primary forces governing the crystal packing. cambridge.org The amine and carbonyl groups on the molecule act as hydrogen bond donors and acceptors, facilitating the formation of these interactions. cambridge.org Hirshfeld surface analysis, a tool to visualize and quantify intermolecular contacts, has been used to study these forces. cambridge.orgresearchgate.net This analysis reveals that O···H hydrogen bonds are the most significant interactions, contributing substantially to the stability of the crystal lattice. researchgate.net These hydrogen bonds connect the molecules into specific motifs, which can include the formation of layers. researchgate.net
Polymorphism is the ability of a compound to exist in more than one crystalline form, each having a different arrangement of molecules in the crystal lattice. wikipedia.org Several crystalline forms of Levetiracetam have been reported, including Forms I, II, III, and IV. google.comgoogle.com These forms can be prepared under different crystallization conditions, such as the choice of solvent and temperature. google.comnih.gov
Extensive studies have been conducted to investigate the potential for polymorphism by preparing crystals from various solvents at different temperatures, as well as through processes like sublimation and melt cooling. nih.govresearchgate.net Despite these efforts, X-ray powder diffraction (XRPD) data have shown that the resulting solid forms often possess the same fundamental spatial arrangement as the original form, indicating that Levetiracetam has a very stable solid state that is resistant to phase transformation under various conditions. nih.govresearchgate.net However, co-crystallization attempts with other molecules have led to the discovery of new crystalline phases, such as a co-crystal with 3,5-dinitrosalicylic acid which crystallizes in the monoclinic P21 space group. cambridge.org
| Crystallographic Data for Levetiracetam-3,5-dinitrosalicylic acid Co-crystal | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 9.7709(3) |
| b (Å) | 6.2202(2) |
| c (Å) | 14.7280(4) |
| α (°) | 90 |
| β (°) | 96.0340(10) |
| γ (°) | 90 |
| Volume (ų) | 890.16(5) |
| Z | 2 |
Table 1: Unit cell parameters for the co-crystal of Levetiracetam and 3,5-dinitrosalicylic acid as determined by single-crystal X-ray diffraction.[ cambridge.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbFM5turCNC2h-1pvydB_NDmedHmRfKzi-Vw2AQt5KElmC5G1GKwVUqG2pH7-RVJ8t2j23lkFMT-8-8hvOXKYGo3qO3y2VpaEDxoZef_JETJd7KbpstsCJa8DSCuGmoZ4X76hpeQ7mVLTfha3gvzdYl25QmSEryAyPXmTr7CmFBjp-eeIFoT5oxj55vMWvfBDkDf7HML8CZKFTGou82L0dqV19uHbhTkrDIcrFekTHO7-I9--og2CwlmE1vGBb4quliPrEeQ0-qjsjdOaqXomaLM4IiJv7e0MmnjegQ4t5sQuq5Vg7Ik43GbQyVgstA_vdPWKoVZFVjkipJA35qEpl9gGcje40O7V0qKG2O71zak-TwReeYhk5YSRm6ETWuWiawBmDxUMRIeLGIM9jQqGhZQ%3D%3D)]Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution.
Quantitative ¹H-NMR (qNMR) has been developed as a method for the assessment of Levetiracetam. oup.com In these studies, specific signals in the proton NMR spectrum are used for quantification. For Levetiracetam, the diagnostic signal is a doublet of doublets observed around 4.3 ppm in dimethyl sulfoxide-d6. oup.com
Conformational Analysis in Solution
The flexibility of the pyrrolidine (B122466) ring and the side chain in (2S)-2-(pyrrolidin-1-yl)butanamide allows for the existence of multiple conformations in solution. Understanding the predominant conformations is crucial as it can influence the molecule's interactions and properties. Techniques such as Vibrational Circular Dichroism (VCD) are instrumental in this regard. VCD analysis, by comparing experimental spectra with quantum chemical calculations for different possible conformers, can elucidate the conformational landscape of the molecule in solution. byopera.comnih.gov This analysis provides information on the distribution of different conformers, which is essential for a complete understanding of the molecule's behavior in a solution state. nih.gov
Enantiomeric Purity Determination using Chiral Solvating Agents (CSAs) and Derivatization Methods
Ensuring the enantiomeric purity of a chiral compound like this compound is critical. Chiral separation techniques are often employed to achieve high enantiomeric purity. researchgate.net One common approach involves the use of chiral derivatizing agents (CDRs). These reagents react with the enantiomers to form diastereomers, which can then be separated and quantified using standard chromatographic and spectroscopic methods, including mass spectrometry. researchgate.net For instance, a chiral derivatizing reagent can be synthesized and used to label chiral amines, allowing for their efficient separation and sensitive detection by mass spectrometry. researchgate.net This derivatization results in diastereomers with distinct physicochemical properties, facilitating their separation and the determination of the enantiomeric excess of the original compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) and Vibrational Circular Dichroism (VCD)
Vibrational spectroscopy provides a fingerprint of a molecule by probing its vibrational modes. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies, in conjunction with Vibrational Circular Dichroism (VCD), offer a powerful suite for structural elucidation. byopera.comnih.gov
The FT-IR and FT-Raman spectra of this compound exhibit characteristic bands corresponding to its various functional groups. For a similar compound, (S)-2-(2-oxopyrrolidin-1-yl) butanamide, the solid-phase FT-IR and FT-Raman spectra have been recorded and analyzed. nih.gov The assignments of these vibrational bands are made with the aid of normal coordinate analysis (NCA) and by comparison with related molecules. researchgate.net Key vibrational modes include the N-H stretching of the amide group, C=O stretching of the lactam and amide, and various C-H and C-N stretching and bending vibrations. nih.gov
To gain a deeper understanding of the vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). nih.gov For the related molecule (S)-2-(2-oxopyrrolidin-1-yl) butanamide, harmonic frequencies were determined and analyzed using DFT with 6-31G(d,p) and 6-31+G(d,p) basis sets. nih.govresearchgate.net A complete interpretation of the vibrational spectra is achieved through the calculated Potential Energy Distribution (PED), which describes the contribution of each internal coordinate to the normal modes. nih.gov This correlation allows for a more confident and detailed assignment of the observed spectral bands. nih.gov
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. byopera.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. byopera.com Since enantiomers have mirror-image VCD spectra, this technique can unambiguously determine the absolute stereochemistry. byopera.comnih.gov The experimental VCD spectrum of this compound can be compared with the spectra calculated for the (S) and (R) enantiomers using quantum chemistry software. byopera.com Agreement between the experimental and a calculated spectrum confirms the absolute configuration. nih.govru.nl Furthermore, VCD is sensitive to the conformational preferences of the molecule in solution, providing valuable data that complements other conformational analysis methods. nih.govrsc.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. This precise mass measurement helps to confirm the molecular formula of the compound.
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the connectivity of atoms within the molecule. Common fragmentation pathways for amides and cyclic compounds can be observed. miamioh.edu For instance, α-cleavage next to the carbonyl group is a primary fragmentation mode for ketones and can be expected for the butanamide moiety. miamioh.edu The pyrrolidine ring can also undergo characteristic ring-opening and fragmentation patterns. lifesciencesite.com The analysis of these fragmentation patterns allows for the confirmation of the proposed structure of this compound. The use of electrospray ionization (ESI) is a common method for generating ions of such compounds for mass spectrometric analysis. lifesciencesite.com
Chromatographic Techniques for Enantiomeric and Diastereomeric Separation and Purity Assessment
Chromatographic techniques are indispensable in the analysis of chiral compounds like this compound, enabling the separation of stereoisomers and the assessment of purity. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful tools for these purposes, each offering distinct advantages in the analytical workflow.
Chiral HPLC is a crucial method for the separation of enantiomers and diastereomers of chiral molecules. csfarmacie.cz The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and, thus, separation. csfarmacie.cznih.gov For compounds structurally related to this compound, such as brivaracetam (B1667798), polysaccharide-based CSPs are commonly employed. nih.govrjptonline.org
Method development for chiral HPLC involves a systematic selection of the chiral column and the mobile phase to achieve optimal resolution between the stereoisomers. nih.gov The choice of the stationary phase is critical, as the selectivity for each analyte is highly dependent on it. japsonline.com Various chiral columns, including those with amylose (B160209) or cellulose (B213188) derivatives, are tested with different organic modifiers to find the most effective separation conditions. nih.govjapsonline.com
For the separation of stereoisomeric impurities of related compounds, reverse-phase high-performance liquid chromatography has been successfully utilized. rjptonline.org A well-resolved separation of brivaracetam and its stereoisomers was achieved using a chiral column with a mobile phase consisting of a mixture of methanol, acetonitrile (B52724), and trifluoroacetic acid. rjptonline.org The method demonstrated good precision, accuracy, and robustness, making it suitable for quantifying stereoisomeric impurities. rjptonline.org
Interactive Table: Chiral HPLC Methods for the Separation of Related Pyrrolidine Derivatives
| Parameter | Method 1 | Method 2 |
| Analyte | Brivaracetam and its isomers | Brivaracetam and its isomers |
| Column | CHIRALPAK IG-U (immobilized polysaccharide) | CHIRALPAK IG (polysaccharide) |
| Mobile Phase | Acetonitrile and 10 mM ammonium (B1175870) bicarbonate (40:60 v/v) nih.gov | Methanol, acetonitrile, and trifluoroacetic acid (90:10:0.1 v/v/v) rjptonline.org |
| Flow Rate | 0.3 mL/min nih.gov | 0.50 mL/min rjptonline.org |
| Detection | 212 nm (UV) nih.gov | 210 nm rjptonline.org |
| Column Temperature | 25°C nih.gov | 30°C rjptonline.org |
| Resolution | > 2.0 between all isomers nih.gov | Good resolution achieved rjptonline.org |
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for these methods, with values for related compounds found to be in the microgram per milliliter range, indicating high sensitivity. nih.govrjptonline.org The validation of these methods according to ICH guidelines ensures their reliability for quality control purposes. rjptonline.org
Ultra-performance liquid chromatography (UPLC) is an advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and greater sensitivity. nih.govnih.gov This makes UPLC particularly well-suited for the purity assessment of pharmaceutical compounds, including the detection and quantification of trace impurities.
UPLC methods, often coupled with tandem mass spectrometry (UPLC-MS/MS), have been developed for the analysis of structurally similar compounds like brivaracetam in various matrices. nih.govnih.gov These methods typically employ a C18 stationary phase and a gradient mobile phase, often consisting of acetonitrile and water with a modifier like formic acid. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as brivaracetam-d7, can improve the accuracy and precision of quantification. nih.gov
The validation of UPLC methods involves assessing parameters such as linearity, accuracy, precision, and the limits of detection and quantification. nih.govnih.gov For a UPLC-MS/MS assay for brivaracetam, linearity was established over a wide concentration range, and the method demonstrated high recovery and low imprecision and inaccuracy. nih.gov
Interactive Table: UPLC Method for the Purity Assessment of a Related Pyrrolidine Derivative
| Parameter | UPLC-MS/MS Method |
| Analyte | Brivaracetam |
| Column | Synergi Fusion nih.gov |
| Mobile Phase | 0.1% formic acid in water/acetonitrile (binary gradient) nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Internal Standard | Brivaracetam-d7 nih.gov |
| Detection | Tandem Mass Spectrometry nih.gov |
| Lower Limit of Quantitation | 0.10 mcg/mL nih.gov |
| Mean Recovery | 95% nih.gov |
Such UPLC methods are valuable for therapeutic drug monitoring and for ensuring the purity of the active pharmaceutical ingredient by separating it from any process-related impurities or degradation products. japsonline.comnih.gov
Computational and Theoretical Investigations of 2s 2 Pyrrolidin 1 Yl Butanamide
Quantum Chemical Studies
Quantum chemical methods are instrumental in elucidating the molecular structure and electronic properties of chemical compounds. For (S)-2-(2-oxopyrrolidin-1-yl) butanamide, a combination of ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations have been employed to provide a detailed understanding of its characteristics. researchgate.net
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) calculations have proven to be a powerful tool for predicting the molecular structure and vibrational frequencies of pharmaceutically relevant molecules like (S)-2-(2-oxopyrrolidin-1-yl) butanamide. nih.gov Studies have utilized DFT methods, specifically B3LYP and B3PW91, with the 6-31G(d,p) basis set to carry out structural and spectroscopic analyses. researchgate.net These calculations are fundamental for understanding the molecule's geometry and electronic behavior. nih.gov
Harmonic vibrational frequencies for the compound have been determined using DFT calculations with both 6-31G(d,p) and 6-31+G(d,p) basis sets. nih.gov The assignments of the vibrational spectra are further refined using Normal Coordinate Analysis (NCA) based on the Scaled Quantum Mechanical Force Field (SQMFF) methodology. nih.gov This approach allows for a detailed interpretation of the experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov The calculated infrared and Raman spectra, derived from the scaled force fields, show good agreement with experimental observations. nih.govmolport.com
HOMO-LUMO Analysis and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and charge transfer properties. molport.com The energy gap between the HOMO and LUMO indicates the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. simsonpharma.com For (S)-2-(2-oxopyrrolidin-1-yl) butanamide, the HOMO-LUMO energy gap has been calculated, and this analysis reveals that charge transfer occurs within the molecule. molport.com This intramolecular charge transfer is a key aspect of its electronic properties.
The energies of these frontier orbitals are used to calculate various global chemical reactivity descriptors, which provide insight into the molecule's behavior in chemical reactions.
Table 1: Calculated HOMO-LUMO Energies and Related Parameters
| Parameter | Value (eV) |
|---|---|
| EHOMO | -0.2529 |
| ELUMO | -0.0163 |
| Energy Gap (ΔE) | 0.2366 |
| Ionization Potential (I) | 0.2529 |
| Electron Affinity (A) | 0.0163 |
| Global Hardness (η) | 0.1183 |
| Chemical Potential (μ) | -0.1346 |
Note: Data derived from theoretical calculations on (S)-2-(2-oxopyrrolidin-1-yl) butanamide.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. nih.gov It examines the delocalization of electron density between occupied Lewis-type orbitals and unoccupied non-Lewis-type orbitals. nih.gov This analysis reveals hyperconjugative interactions, which contribute to the molecule's stability. nih.gov
In the case of (S)-2-(2-oxopyrrolidin-1-yl) butanamide, NBO analysis has been used to calculate the change in electron density in the σ* and π* antibonding orbitals and the corresponding stabilization energies (E(2)). nih.gov These calculations provide clear evidence for stabilization arising from hyperconjugation and hydrogen-bonded interactions within the molecular system. nih.gov The analysis of donor-acceptor interactions within the NBO framework helps to elucidate the intramolecular charge transfer pathways.
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
|---|---|---|---|---|
| LP (1) N10 | π* C8-O9 | 43.13 | 0.29 | 0.109 |
| π C6-C7 | π* C8-O9 | 19.33 | 0.31 | 0.074 |
| π C6-C7 | π* N10-C11 | 21.6 | 0.36 | 0.084 |
Note: Data represents theoretical calculations for (S)-2-(2-oxopyrrolidin-1-yl) butanamide. Atom numbering is based on the computational model used in the source study.
Thermodynamic Properties Calculation at Various Temperatures
The thermodynamic properties of (S)-2-(2-oxopyrrolidin-1-yl) butanamide have been calculated at different temperatures based on vibrational analyses. molport.com These calculations provide valuable information about the molecule's thermal behavior and stability. The relationships between properties such as heat capacity, entropy, and enthalpy with temperature have been studied. researchgate.net
Table 3: Theoretically Calculated Thermodynamic Properties at Different Temperatures
| Temperature (K) | Heat Capacity (Cp) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |
|---|---|---|---|
| 100 | 28.25 | 76.53 | 1.83 |
| 200 | 46.21 | 100.21 | 5.51 |
| 298.15 | 62.45 | 121.23 | 10.74 |
| 300 | 62.74 | 121.62 | 10.86 |
| 400 | 78.49 | 142.36 | 17.91 |
| 500 | 91.53 | 162.01 | 26.43 |
Note: Data derived from theoretical calculations on (S)-2-(2-oxopyrrolidin-1-yl) butanamide.
Molecular Mechanics and Molecular Dynamics Simulations
Conformational Energy Landscapes and Stability
The conformational energy landscape provides a map of the possible shapes a molecule can adopt and their relative stabilities. The ability to predict the conformations that a flexible molecule will adopt in its solid state is critical for crystal engineering and predicting material properties. Studies have shown that molecules in crystal structures can sometimes be distorted by up to 20 kJ/mol due to crystal packing forces.
For flexible molecules, crystallization may favor higher-energy conformers if these conformations allow for more effective intermolecular stabilization. Understanding the relationship between the calculated global conformational landscape and the experimentally observed structures is a key area of computational research. For the analogue (S)-2-(2-oxopyrrolidin-1-yl) butanamide, the pyrrolidinone ring is noted to adopt a half-chair conformation in its crystalline state. researchgate.net
Force Field Optimization (e.g., MMFF94)
In computational chemistry, force field optimization is a critical step to determine the most stable three-dimensional conformation of a molecule. This process involves using a set of mathematical functions, known as a force field, to calculate the potential energy of a molecule as a function of its atomic coordinates. The optimization algorithm systematically adjusts the geometry (bond lengths, angles, and dihedral angles) to find the conformation with the minimum energy, which corresponds to the most thermodynamically stable structure. aps.org
For organic molecules like (2S)-2-(pyrrolidin-1-yl)butanamide, the Merck Molecular Force Field 94 (MMFF94) is a widely used and appropriate choice. tu-braunschweig.denumberanalytics.com MMFF94 is specifically parameterized for a broad range of common organic functional groups, including amides and amines, which are present in the target compound. tu-braunschweig.de The force field accounts for various energy components, including bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic forces). The goal of the optimization is to achieve a geometry where the sum of these potential energy terms is at a minimum. aps.org This process is essential because the initial 2D or 3D structure from a database may not represent the most stable, and therefore most populated, conformation in a real-world environment. aps.org Studies have shown that MMFF94 provides strong performance for the conformational analysis of organic molecules. numberanalytics.com
Table 1: Key Features of the MMFF94 Force Field
| Feature | Description | Relevance to this compound |
| Parameterization | Developed by Merck Research Laboratories and parameterized for a wide array of organic functional groups like alkanes, amides, amines, and carboxylic acids. tu-braunschweig.de | The amide and pyrrolidine (B122466) (amine) moieties of the molecule are well-described by the force field parameters. |
| Energy Function | Calculates potential energy based on bond stretching, angle bending, stretch-bend coupling, torsional strain, and non-bonded (van der Waals and electrostatic) interactions. | Allows for a detailed and accurate calculation of the intramolecular forces governing the molecule's shape. |
| Accuracy | Known for good performance in reproducing experimental geometries and conformational energies for small organic molecules. numberanalytics.com | Provides confidence that the resulting optimized structure is a realistic representation of the molecule's preferred conformation. |
| Application | Primarily used for geometry optimization and conformational searching of drug-like organic compounds. aps.orgnumberanalytics.com | Ideal for determining the low-energy structure of this compound as a basis for further computational analysis. |
Dipole Moment and Van der Waals Surface Analysis
Following force field optimization, further computational analyses can be performed on the low-energy structure of this compound to understand its physicochemical properties. Key among these are the calculation of the dipole moment and the generation of the van der Waals surface.
The van der Waals surface represents the imaginary boundary of a molecule, defined by the contact distance of a probe atom (like helium) rolling over the surface of the constituent atoms. aps.org It effectively maps the molecule's size and shape. Analysis of this surface is crucial for understanding how the molecule will interact with other molecules, such as a protein binding pocket. Indentations or protrusions on the surface can indicate potential binding sites or points of steric hindrance.
The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of electron density across the molecule. It is a vector quantity, having both magnitude and direction. For this compound, the presence of electronegative oxygen and nitrogen atoms in the amide and pyrrolidine groups results in a significant dipole moment. This polarity is a key determinant of the molecule's solubility in polar solvents and its ability to form electrostatic interactions, such as hydrogen bonds, which are critical for molecular recognition in biological systems. Force fields like MMFF94 incorporate electrostatic calculations that are fundamental to determining this property. tu-braunschweig.de
Table 2: Significance of Dipole Moment and Van der Waals Surface Analysis
| Analysis Type | Information Provided | Importance in Molecular Modeling |
| Van der Waals Surface | Defines the accessible surface area, shape, and volume of the molecule. aps.org | Essential for predicting steric compatibility in docking studies and understanding potential intermolecular contacts. |
| Dipole Moment | Quantifies the overall polarity of the molecule resulting from its charge distribution. | Crucial for predicting solubility, permeability, and the strength and orientation of electrostatic interactions with biological targets. |
Cheminformatics and Molecular Modeling Applications
Virtual Screening Approaches in Chemical Space
Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules for compounds that are likely to bind to a specific biological target, such as a protein or enzyme. nih.govchemrxiv.org This in silico method is significantly faster and more cost-effective than traditional high-throughput screening. A compound like this compound could be identified through a virtual screening campaign or, conversely, used as a starting point or query to find similar molecules in chemical space.
The process typically involves molecular docking, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to a target's active site. researchgate.net A library of thousands or millions of compounds is docked to the target, and the results are scored based on factors like electrostatic compatibility and shape complementarity. Compounds that receive the best scores are considered "hits" and are prioritized for further experimental testing. researchgate.net The successful identification of novel effectors for protein targets through virtual screening highlights the power of this approach to find structurally diverse molecules that can inhibit protein-ligand interactions. nih.gov
Computational Tools for Charge Derivation (e.g., PyPE_RESP)
The accurate representation of electrostatic interactions is fundamental to the reliability of molecular simulations. rsc.org Partial atomic charges, which describe the electron distribution within a molecule, are a cornerstone of this representation. The Restrained Electrostatic Potential (RESP) approach is a widely used method for deriving high-quality atomic charges that accurately reproduce the quantum mechanical molecular electrostatic potential. researchgate.netacs.org
PyPE_RESP is a modern computational tool designed to facilitate and standardize the derivation of RESP charges. aalto.finih.gov It integrates the cheminformatics functionalities of the RDKit package with the simulation power of the AMBER suite. rsc.org For a molecule like this compound, PyPE_RESP would be used to perform quantum mechanical calculations to determine the electrostatic potential around the molecule in its optimized conformation. The tool then fits atomic charges to this potential while applying restraints to prevent the assignment of chemically unrealistic charges, particularly for atoms buried within the molecule. researchgate.net This ensures transferability between different conformations and related molecules. PyPE_RESP streamlines this complex process, enhancing reproducibility and providing detailed statistics to evaluate the quality of the charge fitting. rsc.org
Table 3: Workflow and Features of PyPE_RESP
| Feature | Description |
| Automation | Manages the inputs and outputs of various programs (like antechamber and espgen) to form an "all-in-one" solution for RESP charge derivation. rsc.org |
| Flexibility | Allows for easy setup of multi-conformer and multi-molecule charge fitting. aalto.fi |
| Constraint Definition | Provides multiple methods for defining charge constraint groups, which is crucial for obtaining chemically sensible charges. nih.gov |
| Reproducibility | Standardizes the charge derivation process, minimizing manual work and improving the reproducibility of parameterization tasks. rsc.org |
| Output | Generates detailed outputs, including constraint and non-constraint group charges, for immediate evaluation of the fit quality. nih.gov |
Prediction of Spectroscopic Data
Computational spectroscopy has become an indispensable tool in organic chemistry for predicting and interpreting spectroscopic data, which is used to confirm molecular structures. tu-braunschweig.denumberanalytics.com Techniques like Density Functional Theory (DFT) are widely employed to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. numberanalytics.comchemrxiv.org
For NMR spectra prediction , the Gauge-Including Atomic Orbital (GIAO) method combined with DFT is a standard approach. numberanalytics.comnih.gov This method calculates the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule. nih.gov These shielding values are then converted into chemical shifts by referencing them against a standard compound (like tetramethylsilane). The predicted chemical shifts for this compound can be compared with experimental data to confirm its structure and assign specific signals to each atom. DFT has proven to be efficient and accurate for calculating NMR chemical shifts. researchgate.net
For IR spectra prediction , computational methods calculate the vibrational frequencies and their corresponding intensities. While basic harmonic calculations are common, more advanced approaches are needed to account for anharmonic effects observed in experimental spectra. arxiv.org Recently, machine learning (ML) models trained on large databases of 3D molecular structures and their experimental or high-level computational spectra have emerged. chemrxiv.orgarxiv.org These ML models can predict IR spectra with high accuracy and at a fraction of the computational cost of traditional methods, offering a powerful alternative for characterizing molecules like this compound. arxiv.org
Chemical Reactivity and Derivatization Studies of 2s 2 Pyrrolidin 1 Yl Butanamide
Reaction Mechanisms and Selectivity
The reactivity of (2S)-2-(pyrrolidin-1-yl)butanamide is characterized by the interplay of its functional groups: the lactam (a cyclic amide) within the pyrrolidinone ring and the primary amide of the butanamide moiety. While extensive research has focused on its biological mechanisms of action, detailed studies on its synthetic reaction mechanisms are less common. However, its metabolic pathways and the synthesis of its derivatives provide valuable insights into its chemical behavior.
The metabolism of this compound primarily involves enzymatic hydrolysis of the acetamide (B32628) group to produce an inactive carboxylic acid metabolite. researchgate.netgoogle.com This highlights the susceptibility of the amide bond to nucleophilic attack. Additionally, minor metabolic routes include hydroxylation of the pyrrolidinone ring, indicating that the ring carbons can undergo oxidation. google.com
In synthetic contexts, the nitrogen of the pyrrolidinone ring can participate in reactions typical of amides. The selectivity of reactions involving this compound is crucial, particularly in stereoselective synthesis where the retention or controlled inversion of the chiral center at the butanamide side chain is desired. The stereochemistry of the molecule can influence the approach of reagents and thus the stereochemical outcome of a reaction. A reaction that produces predominantly one stereoisomer from a mixture of starting materials is termed stereoselective. alrasheedcol.edu.iq
Synthesis of Novel Structural Analogues and Derivatives
The core structure of this compound has served as a scaffold for the synthesis of a wide array of novel analogues. These efforts are aimed at exploring the structure-activity relationships and developing compounds with enhanced properties.
Modification at the Pyrrolidinone Ring
The pyrrolidinone ring offers several sites for modification. Substitution at the 4-position of the lactam ring has been a particularly fruitful area of investigation. The introduction of small hydrophobic groups at this position has been shown to improve potency. epa.gov A notable example is the synthesis of Brivaracetam (B1667798), or (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, which features a propyl group at the 4-position of the pyrrolidinone ring. nih.govacs.orgnih.gov
Various synthetic strategies have been developed to achieve these modifications. These often involve multi-step sequences starting from chiral precursors to ensure the correct stereochemistry. For instance, the synthesis of Brivaracetam has been achieved through various routes, including those that utilize palladium-catalyzed oxidative cyclization. acs.org Another approach involves the use of (R)-epichlorohydrin to construct the substituted pyrrolidinone ring. nih.gov
Modification at the Butanamide Moiety
The butanamide moiety is another key site for derivatization. The primary amide can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of other functional groups. For example, the synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is a key step in certain synthetic routes. nih.gov This carboxylic acid can then be re-amidated with different amines to generate novel amide derivatives.
Furthermore, the ethyl group of the butanamide side chain has been a target for modification. Structure-activity relationship studies have indicated that while various substitutions can be made, an ethyl group with the (S)-configuration is often preferred for high affinity to its biological target. epa.gov
Synthesis of Diastereoisomers and Enantiomers for Research Purposes
The synthesis of diastereomers and enantiomers of this compound is essential for understanding the stereochemical requirements for its biological activity. The (R)-enantiomer, for instance, has been shown to be significantly less active than the (S)-enantiomer.
Stereoselective synthesis is key to obtaining optically pure isomers. This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or stereoselective catalysts. For example, the synthesis of 2-substituted pyrrolidines can be controlled by the choice of reducing agent in the reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines, allowing for the selective formation of either epimer. researchgate.net Similarly, chiral Evans N-acyloxazolidinones have been employed to direct the stereochemistry in the synthesis of diastereomers.
The synthesis of deuterated analogues, such as 2-[2-Oxo(²H_6_)pyrrolidin-1-yl]butanamide, is also important for use in metabolic studies and as internal standards in analytical methods. epa.gov
Intermediate Compounds in Complex Organic Syntheses
This compound and its precursors are valuable intermediates in the synthesis of more complex molecules, particularly other pharmacologically active agents. For example, this compound itself serves as a direct precursor in some synthetic routes to Brivaracetam. nih.gov
More broadly, the pyrrolidine (B122466) scaffold is a common motif in many pharmaceuticals. The synthetic methodologies developed for this compound can be applied to the synthesis of other pyrrolidine-containing drugs. For instance, (S)-prolinol, a common precursor for pyrrolidine-containing drugs, can be synthesized through various methods and subsequently used in the synthesis of a range of compounds. The synthesis of complex molecules often involves the use of key intermediates that introduce a specific, often chiral, fragment into the final structure. The title compound and its derivatives can serve as such synthons. For instance, the total synthesis of Levetiracetam (B1674943) has been reported through a one-pot dehydration/sigmatropic rearrangement of (R,E)-hept-4-en-3-ol carbamate (B1207046) to an advanced allylamine (B125299) precursor, highlighting the intricate synthetic pathways where such molecules are central. nih.gov
Structure Activity and Structure Property Relationships Sar/spr in Academic Contexts
Influence of Structural Modifications on Molecular Recognition and Binding (non-clinical)
The primary molecular target for (2S)-2-(pyrrolidin-1-yl)butanamide is the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a protein integral to synaptic vesicle membranes and involved in the regulation of neurotransmitter release. researchgate.netnih.govnih.gov The binding affinity of levetiracetam (B1674943) and its analogs to SV2A is strongly correlated with their anticonvulsant potency, making this interaction a focal point of SAR studies. nih.govbohrium.comnih.gov
Research has demonstrated that the (S)-configuration at the α-ethyl side chain is crucial for high-affinity binding to SV2A. bohrium.com Structural modifications to the pyrrolidine (B122466) ring of this compound have led to the development of analogs with significantly altered binding affinities. For example, the introduction of a propyl group at the 4-position of the pyrrolidine ring resulted in Brivaracetam (B1667798), a ligand with a much higher affinity for SV2A. mdpi.comnih.gov Another analog, UCB-30889, which features a 4-(3-azidophenyl) group on the pyrrolidin-2-one ring, was synthesized as a photoaffinity label and also exhibits a markedly increased affinity for the SV2A binding site compared to the parent compound. nih.govdrugbank.com
These findings suggest that the 4-position of the pyrrolidine ring is a key area for modification to enhance molecular recognition by SV2A. nih.gov While this compound and Brivaracetam both bind selectively to SV2A, studies using allosteric modulators suggest they may interact with different conformational states or at distinct, albeit overlapping, sites on the protein. nih.gov This is supported by observations that the binding of an allosteric modulator primarily increases the affinity of Brivaracetam, whereas for this compound, it appears to increase the number of available binding sites. nih.gov The high correlation between the affinity of these compounds for SV2A and their ability to protect against seizures in non-clinical models underscores the importance of this specific molecular interaction. nih.govnih.gov
| Compound | Structural Modification from this compound | Binding Affinity for SV2A (Relative to Levetiracetam) | Reference |
| This compound) | - | 1x | bohrium.com |
| Brivaracetam | n-propyl group at the C4 position of the pyrrolidone ring | 10- to 30-fold higher | mdpi.comnih.govresearchgate.net |
| UCB-30889 | 4-(3-azidophenyl) group on the pyrrolidin-2-one ring | ~20-fold higher | nih.govdrugbank.com |
| Piracetam | Lacks the α-ethyl group | Significantly lower | bohrium.comresearchgate.net |
Relationship between Molecular Structure and Spectroscopic Signatures
The molecular structure of this compound has been characterized extensively using various spectroscopic techniques. These methods provide a "fingerprint" of the molecule, confirming its identity and providing insights into its structural features.
Vibrational Spectroscopy (FT-IR and Raman): The solid-phase FT-IR and FT-Raman spectra of this compound have been analyzed using density functional theory (DFT) computations. researchgate.net The spectra show characteristic vibrational bands corresponding to the functional groups present in the molecule. Key assignments include stretching vibrations for the N-H groups of the primary amide, C-H bonds of the ethyl and pyrrolidine groups, the C=O of the lactam (pyrrolidinone ring), and the C=O of the amide group. The pyrrolidinone ring itself has a half-chair conformation in the crystalline state. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the connectivity and chemical environment of atoms within the molecule.
¹H NMR: The proton NMR spectrum shows distinct signals for the protons of the ethyl group (a triplet and a quartet), the diastereotopic protons of the pyrrolidine ring, the methine proton at the chiral center, and the non-equivalent protons of the amide (-CONH₂) group. researchgate.netchemicalbook.comresearchgate.net
¹³C NMR: The carbon NMR spectrum displays eight distinct signals, corresponding to each unique carbon atom in the structure. This includes signals for the two carbonyl carbons (one from the lactam and one from the amide), the carbons of the ethyl group, and the four carbons of the pyrrolidinone ring. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]⁺ at an m/z of approximately 171.1. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments show characteristic fragment ions, with a major fragment observed at m/z 126, corresponding to the loss of the acetamide (B32628) group. nih.govnih.gov
| Spectroscopic Technique | Key Findings related to Molecular Structure | Reference |
| FT-IR / FT-Raman | Characteristic bands for N-H, C-H, and C=O (amide and lactam) stretching. Confirms a half-chair conformation of the pyrrolidinone ring in the solid state. | researchgate.net |
| ¹H NMR | Signals confirm the presence of the ethyl side chain, the pyrrolidinone ring, the chiral center proton, and the primary amide group. | researchgate.netchemicalbook.comresearchgate.net |
| ¹³C NMR | Shows eight distinct carbon signals, confirming the molecular backbone and the presence of two carbonyl groups. | researchgate.net |
| Mass Spectrometry (LC-MS) | Protonated molecule [M+H]⁺ at m/z ~171.1. Characteristic fragmentation pattern with a major product ion at m/z 126. | nih.govnih.gov |
| UV Spectroscopy | Shows maximum absorption (λmax) around 209-218 nm in various solvents. | researchgate.net |
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Methodologies
The synthesis of enantiomerically pure pyrrolidine (B122466) derivatives is a cornerstone of modern organic chemistry, driven by their prevalence in bioactive molecules and their use as catalysts. Future research into the synthesis of (2S)-2-(pyrrolidin-1-yl)butanamide is likely to focus on developing more efficient and stereoselective routes, moving beyond classical methods.
Key areas of exploration include:
Asymmetric Organocatalysis: The pyrrolidine scaffold itself is a celebrated motif in organocatalysis. Future synthetic strategies could employ proline or its derivatives to catalyze the formation of the butanamide side chain with high stereocontrol, potentially reducing the need for chiral starting materials or resolving agents.
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step. Developing an MCR for this compound could significantly improve synthetic efficiency, reduce waste, and allow for the rapid generation of analogues.
Catalytic Cascade Reactions: These reactions combine multiple catalytic transformations in one pot without isolating intermediates. A potential future synthesis could involve a cascade process, for instance, a platinum/Brønsted acid system to construct the pyrrolidine ring and attach the side chain in a highly controlled manner.
Biocatalysis: The use of enzymes for stereoselective synthesis is a rapidly growing field. Future research may identify or engineer an enzyme capable of producing this compound with high enantiomeric purity, offering a highly sustainable and efficient manufacturing route.
Advanced Computational Predictions for Chemical Behavior
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction mechanisms. For this compound, advanced computational studies represent a significant frontier for understanding its chemical behavior at a molecular level.
Future computational research is expected to focus on:
Conformational Analysis: Predicting the stable conformations of the pyrrolidine ring and the butanamide side chain. This is crucial as the three-dimensional shape of the molecule dictates its interactions with biological targets or its effectiveness as a chiral ligand.
Reaction Mechanism Elucidation: Modeling potential synthetic pathways to identify the most energetically favorable routes and transition states. This can accelerate the development of novel syntheses by predicting reaction outcomes and identifying potential byproducts.
Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization and identification of the compound and its stereoisomers.
Catalyst Design: In the context of using this molecule as a ligand, computational tools can be used to model the transition states of catalyzed reactions, helping to rationalize and predict enantioselectivity. This predictive power can guide the rational design of more effective catalysts based on the this compound scaffold.
Applications as Chiral Auxiliaries or Ligands in Catalysis
The inherent chirality of this compound makes it a candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a ligand for a metal catalyst. Chiral pyrrolidines are well-established as powerful tools for controlling the stereochemical outcome of chemical reactions.
As a Chiral Auxiliary: A chiral auxiliary is a group temporarily attached to a substrate to direct a stereoselective reaction. Future research could explore attaching the this compound moiety to a prochiral molecule to control subsequent transformations, such as alkylations or aldol (B89426) reactions. The auxiliary would then be cleaved and potentially recycled. Chiral amides have proven to be excellent auxiliaries in controlling stereoselectivity.
As a Chiral Ligand: The nitrogen and oxygen atoms in this compound are potential coordination sites for metal centers. By binding to a metal, it could form a chiral catalyst capable of promoting a wide range of enantioselective transformations, such as hydrogenations, cycloadditions, or cross-coupling reactions. The development of novel pyrrolidine-based ligands is a very active area of research.
| Potential Catalytic Application | Metal Center | Transformation |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Reduction of C=C or C=O bonds |
| Asymmetric C-C Bond Formation | Palladium, Copper | Michael additions, Aldol reactions |
| Asymmetric Cycloadditions | Lewis Acids | Diels-Alder, [3+2] Cycloadditions |
Development of New Analytical Tools for Chiral Compounds
The separation and analysis of chiral compounds are critical in many scientific fields, particularly for pharmaceuticals. The development of robust analytical methods for this compound and its stereoisomers is essential for quality control, metabolic studies, and screening for potential applications.
Future advancements in this area are likely to include:
Chiral High-Performance Liquid Chromatography (HPLC): The primary focus will be on developing novel chiral stationary phases (CSPs) that can achieve baseline separation of the enantiomers and diastereomers of this compound. Polysaccharide-based and cyclodextrin-based CSPs are common starting points for method development.
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample. The use of chiral selectors, such as cyclodextrins or chiral ionic liquids, as additives to the background electrolyte is a promising strategy for resolving the stereoisomers of this compound.
Mass Spectrometry (MS) Based Methods: While MS itself is not inherently chiral, it can be coupled with chiral separation techniques (LC-MS, CE-MS). Furthermore, direct chiral discrimination by MS is an emerging area, involving the formation of diastereomeric complexes with a chiral reference compound, which can then be distinguished in the mass spectrometer.
Chiral Derivatization: An indirect approach involves reacting the chiral amide with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column.
Integration of Green Chemistry Principles in Future Research Initiatives
The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to minimize environmental impact. Future research on this compound will undoubtedly be guided by these principles, from initial synthesis to final application.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions.
Renewable Feedstocks: Exploring the synthesis of the pyrrolidine ring or butanamide side chain from biomass-derived starting materials instead of petroleum-based ones.
Catalysis over Stoichiometric Reagents: Employing catalytic methods (organocatalysis, biocatalysis, or metal catalysis) reduces waste compared to using stoichiometric amounts of reagents.
Energy Efficiency: Developing syntheses that can be performed at ambient temperature and pressure, for example, through the use of microwave irradiation or highly active catalysts.
Design for Degradation: If the compound is to be used in applications where it might be released into the environment, designing it to break down into benign products after its functional lifetime is a key long-term goal.
The application of these principles will not only lead to more environmentally benign processes for producing and using this compound but also often results in more cost-effective and safer chemical manufacturing.
Q & A
Q. What are the recommended synthetic routes for (2S)-2-(pyrrolidin-1-yl)butanamide, and how does stereochemistry influence the process?
- Methodological Answer : The compound’s stereochemistry is critical due to its pharmacological relevance (e.g., enantiomer-specific activity in anticonvulsants like Levetiracetam) . A common approach involves chiral resolution or asymmetric synthesis. For example:
Chiral Pool Synthesis : Use (S)-2-aminobutanamide as a starting material, followed by coupling with pyrrolidine derivatives under Mitsunobu conditions to retain stereochemistry .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility in polar solvents like DMSO (200.3 mM) and ethanol (200.3 mM) is well-documented . For stability:
pH Adjustment : Maintain pH 6–7 in aqueous buffers to prevent hydrolysis of the amide bond.
Q. What pharmacological targets are associated with this compound, and how do structural analogs inform mechanism-of-action studies?
- Methodological Answer : The compound’s pyrrolidine-carboxamide scaffold is seen in Kv7.2 potassium channel inhibitors (e.g., ML252) and HCV NS5A inhibitors (e.g., Daclatasvir) . To study mechanisms:
Electrophysiology : Use patch-clamp assays to assess Kv7.2 modulation .
Q. How do metabolic pathways differ between this compound and its enantiomers in preclinical models?
- Methodological Answer : Enantiomer-specific metabolism is observed in cytochrome P450 (CYP) isoforms:
In Vitro Incubations : Use liver microsomes with NADPH cofactors; monitor via LC-MS/MS .
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
Impurity Profiles : Use high-resolution MS and ¹H/¹³C NMR to verify purity (>98%) .
Assay Conditions : Standardize cell lines (e.g., HEK293 for ion channel studies) and buffer compositions.
Case study: Variability in anticonvulsant efficacy across studies was traced to differences in stereochemical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
